5-(Aminomethyl)isophthalonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7N3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
5-(aminomethyl)benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C9H7N3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3H,4,10H2 |
InChI Key |
XQLZPJYBTHYMSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C#N)C#N)CN |
Origin of Product |
United States |
Synthetic Methodologies for 5 Aminomethyl Isophthalonitrile and Its Precursors
Direct Synthetic Routes to 5-(Aminomethyl)isophthalonitrile
Direct synthesis aims to construct the this compound molecule by forming the critical aminomethyl group on a pre-existing isophthalonitrile core or by building the dinitrile structure around a benzylamine (B48309) fragment.
Reductive amination is a highly effective and widely used method for forming amines from carbonyl compounds. rsc.org This strategy involves the reaction of an aldehyde or ketone with an amine source, typically ammonia (B1221849) or a primary amine, to form an imine intermediate, which is then reduced to the desired amine. rsc.org For the synthesis of this compound, the key precursor is 5-formylisophthalonitrile (B2597974).
The reaction proceeds by condensing 5-formylisophthalonitrile with an ammonia source to form a Schiff base, which is subsequently reduced in situ. A variety of reducing agents can be employed for this transformation, each with its own advantages regarding selectivity, mildness, and functional group tolerance. google.comgoogle.com Sodium triacetoxyborohydride (B8407120) is a particularly mild and selective reagent for this purpose, often used in solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF). google.com Other common reducing agents include sodium borohydride (B1222165) and sodium cyanoborohydride. google.comtue.nl A comprehensive experiment for undergraduates demonstrates a similar transformation: the synthesis of m-xylylenediamine (B75579) from isophthalaldehyde (B49619) using tert-butyl carbamate (B1207046) as the nitrogen source and triethylsilane as the reductant. researchgate.net This method, which involves Boc-protection followed by deprotection, yields the final product in high yield and could be directly adapted for the synthesis of this compound from its aldehyde precursor. researchgate.net
Table 1: Common Reagents and Conditions for Reductive Amination
| Reducing Agent | Typical Solvent(s) | Catalyst/Additive | Key Features |
|---|---|---|---|
| Sodium Triacetoxyborohydride (STAB) | 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | Acetic Acid (optional, for ketones) | Mild, selective, tolerates many functional groups. google.com |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | pH control often required | Effective, but toxic cyanide byproduct. |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH), 2,2,2-Trifluoroethanol (TFE) | Boric Acid, p-TsOH (optional activators) | Inexpensive, powerful; can require activators or stepwise imine formation. google.comgoogle.com |
| Triethylsilane (Et₃SiH) | Dichloromethane (DCM), Trifluoroacetic Acid (TFA) | Trifluoroacetic Acid (TFA) | Used for reductive amination with carbamate nitrogen sources. researchgate.net |
This approach involves the direct introduction of an aminomethyl group onto the isophthalonitrile ring. The Mannich reaction is a classic example of aminomethylation, involving an aldehyde (like formaldehyde), a primary or secondary amine, and a compound with an active hydrogen. lookchem.comcymitquimica.com While typically applied to enolizable carbonyl compounds, it can be used with electron-rich aromatic systems. However, the isophthalonitrile ring is electron-deficient, making it a poor candidate for classical electrophilic substitution-based aminomethylation.
A more plausible, though less documented, route would be a radical-based aminomethylation or a metal-catalyzed C-H activation/functionalization. For instance, a transition-metal-free, iodine-catalyzed method has been developed for the ortho-aminomethylation of phenols in aqueous media, demonstrating that direct C-H aminomethylation is feasible under specific conditions. nih.gov Applying such a strategy to isophthalonitrile would require significant methodological development to control regioselectivity and achieve the desired substitution at the C-5 position.
An alternative strategy is to construct the isophthalonitrile ring on a precursor that already contains the aminomethyl functionality (or a protected version). The most common industrial method for producing isophthalonitrile is the ammoxidation of m-xylene (B151644). researchgate.net This process involves reacting m-xylene with ammonia and oxygen at high temperatures (375–500°C) over a metal oxide catalyst, such as those based on vanadium oxide. researchgate.net Theoretically, this process could be adapted to a substituted m-xylene, such as 5-(aminomethyl)-m-xylene or a protected derivative, to form the dinitrile. However, the harsh reaction conditions would likely degrade the aminomethyl group unless it is robustly protected.
A more common laboratory-scale approach would involve the conversion of dihalides to dinitriles. A logical precursor would be 5-(bromomethyl)isophthalonitrile, which can be synthesized from 5-methylisophthalonitrile. The bromomethyl group could then be converted to the amine via methods like the Gabriel synthesis. Alternatively, one could start with a molecule like 5-bromo-1,3-benzenedicarbonitrile and attempt to introduce the aminomethyl group via cross-coupling methodologies, though this is a non-trivial transformation.
Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single operation to form a complex product, offering high atom economy and efficiency. cymitquimica.com The Ugi four-component reaction (U-4CR), for example, combines a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to produce an α-acylamino carboxamide.
While MCRs are excellent for generating molecular diversity and complex scaffolds, a direct, one-pot synthesis of a relatively simple molecule like this compound via an MCR is not straightforward and has not been reported. Designing such a reaction would be challenging, as the combination of typical MCR starting materials does not obviously lead to the target structure. It is more conceivable that an MCR could be used to synthesize a highly functionalized precursor which is then converted to this compound in subsequent steps.
Table 2: Selected Multicomponent Reactions (MCRs)
| Reaction Name | Number of Components | Key Reactants | Typical Product Class |
|---|---|---|---|
| Ugi Reaction | 4 | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amides |
| Passerini Reaction | 3 | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acyloxy Carboxamides |
| Biginelli Reaction | 3 | Aldehyde, β-Ketoester, Urea/Thiourea (B124793) | Dihydropyrimidinones |
| Mannich Reaction | 3 | Aldehyde, Amine, Enolizable Carbonyl Compound | β-Amino-Carbonyl Compounds lookchem.com |
Synthesis of Key Precursors and Analogs with Aminomethyl Functionality
The synthesis of precursors and analogs is crucial, as these molecules provide the foundational structures that can be elaborated into the final target.
The synthesis of aminomethyl-substituted aromatic compounds is well-established. A primary route is the Gabriel synthesis, which involves the reaction of a benzyl (B1604629) halide, such as hexakis(bromomethyl)benzene, with potassium phthalimide (B116566), followed by hydrazinolysis to release the primary amine. This method provides a clean route to primary amines, avoiding the over-alkylation often seen in other methods.
Another general approach involves the transformation of other functional groups. For instance, an aromatic nitro group can be reduced to an amino group, which can then be further modified. Similarly, benzylic alcohols can be converted to leaving groups and substituted with an amine source, or nitriles can be reduced to primary amines. The synthesis of simple, commercially available analogs like 1,4-bis(aminomethyl)benzene provides a template for these transformations. For more complex syntheses, protecting groups like the tert-butoxycarbonyl (Boc) group are often used to temporarily mask the amine's reactivity, as seen in the preparation of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene. researchgate.net
These fundamental reactions are not limited to benzene (B151609) rings and are widely applied to the synthesis of aminomethyl-substituted heterocyclic compounds as well. The specific method chosen depends on the nature of the heterocyclic ring and its tolerance to different reaction conditions.
Catalytic Hydrogenation of Nitrile-containing Aromatic Compounds
The most direct method for the synthesis of this compound is the catalytic hydrogenation of isophthalonitrile. This process involves the reduction of both nitrile groups to primary amine groups. The reaction is typically carried out using heterogeneous catalysts under hydrogen pressure. The choice of catalyst, solvent, and reaction conditions plays a crucial role in achieving high selectivity and yield of the desired product, m-xylylenediamine, which is the common name for this compound.
Several studies have focused on optimizing the catalytic hydrogenation of isophthalonitrile. Raney Nickel and supported Nickel-Cobalt catalysts have been extensively investigated for this transformation. The addition of basic modifiers is often employed to suppress the formation of by-products.
One study investigated the reaction kinetics of the catalytic hydrogenation of isophthalonitrile (IPN) to meta-xylenediamine (MXDA) using a Raney nickel catalyst in an aniline (B41778) solvent. The experiment was conducted at a reaction temperature of 100°C and a pressure of 35 bar, demonstrating the feasibility of this conversion under controlled conditions scientific.net. Another study focused on the process of catalytic hydrogenation using Raney nickel catalyst with aniline as the solvent. The research explored the effects of catalyst amount, reaction pressure, and temperature on the yield of meta-xylenediamine. Optimal conditions were found to be an initial raw material concentration of 2.0 mol/L, a catalyst to IPN quality ratio of 1/10, a reaction temperature of 100°C, a reaction pressure of 35 bar, and the presence of NaOH as a reaction inhibitor. Under these conditions, a quality yield of up to 98.58% of meta-xylenediamine was achieved after 80 minutes scientific.netdocumentsdelivered.com.
The use of supported catalysts, which are generally considered safer than Raney Ni, has also been explored. Research on potassium-modified Ni-Co supported on alumina (B75360) (K-Ni-Co/Al2O3) has shown that the modification significantly enhances the selectivity towards m-xylylenediamine by reducing the acidity of the catalyst, which is responsible for side reactions. A co-impregnated catalyst with 3.0 wt% K on NiCo/Al2O3 demonstrated a remarkable increase in selectivity to 99.9% from an initial 45.5% rsc.org.
The following table summarizes the findings from various studies on the catalytic hydrogenation of isophthalonitrile:
| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |
| Raney Nickel | Aniline | 100 | 35 | - | scientific.net |
| Raney Nickel | Aniline | 100 | 35 | 98.58 | scientific.netdocumentsdelivered.com |
| K-Ni-Co/Al2O3 | - | - | - | 99.9 (selectivity) | rsc.org |
| Ni(26%)-Co(5%)/C | - | - | - | 90 | gychbjb.com |
| 10%Ni/Al2O3 | - | - | - | 98 (selectivity) | gychbjb.com |
This interactive data table allows for a comparative overview of different catalytic systems for the hydrogenation of isophthalonitrile.
Amination and Carboxylation Routes
Alternative synthetic pathways to this compound involve the introduction of the aminomethyl group onto the isophthalonitrile backbone through amination or the transformation of a functional group via carboxylation followed by further reactions. These routes often start with a functionalized isophthalonitrile precursor.
One plausible, though not explicitly detailed in the provided search results for this specific molecule, route involves the reductive amination of 5-formylisophthalonitrile . This method is a cornerstone in the synthesis of primary amines from aldehydes. The process would first involve the synthesis of 5-formylisophthalonitrile. This can be achieved through the oxidation of 5-methylisophthalonitrile. Subsequently, the reductive amination of 5-formylisophthalonitrile with ammonia in the presence of a reducing agent, such as sodium borohydride or through catalytic hydrogenation, would yield this compound. The reaction of aldehydes with ammonia first forms an imine intermediate, which is then reduced to the primary amine organic-chemistry.org. Mechanochemical methods have also been reported for reductive amination, offering a solvent-free approach chemrxiv.org.
Another potential route is the amination of a 5-(halomethyl)isophthalonitrile precursor , such as 5-(chloromethyl)isophthalonitrile (B13922617) or 5-(bromomethyl)isophthalonitrile. This would involve a nucleophilic substitution reaction where the halogen atom is displaced by an amino group. A common method for this transformation is the Gabriel synthesis, which utilizes phthalimide as an ammonia surrogate to avoid multiple alkylations of the amine. Alternatively, direct amination with ammonia can be performed, although this may lead to the formation of secondary and tertiary amine byproducts google.com. The synthesis of the halomethyl precursor could be achieved through the radical halogenation of 5-methylisophthalonitrile.
While direct carboxylation routes to introduce the aminomethyl group are less common, a multi-step sequence involving a carboxylic acid precursor could be envisaged. For instance, the oxidation of 5-methylisophthalonitrile to 5-carboxyisophthalonitrile, followed by conversion to an amide and subsequent reduction, would lead to the desired aminomethyl product. However, this is a more circuitous route compared to the direct hydrogenation or amination methods.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of fine and specialty chemicals to reduce environmental impact and improve process safety and efficiency numberanalytics.com. Several green chemistry approaches are relevant to the synthesis of this compound.
One significant area of improvement is the use of greener solvents and catalysts . The use of room-temperature ionic liquids as catalysts and reaction media for various organic transformations, including the synthesis of α-aminophosphonates from aldehydes and amines, has been demonstrated to be an eco-friendly approach rsc.org. Such solvent systems could potentially be applied to the amination or hydrogenation steps in the synthesis of this compound, reducing the reliance on volatile organic compounds.
Flow chemistry represents another powerful green technology, particularly for hazardous reactions like catalytic hydrogenation. Performing hydrogenations in a continuous flow reactor enhances safety by minimizing the volume of hazardous material at any given time and allows for better control over reaction parameters, leading to higher yields and selectivity rasayanjournal.co.in. This approach is highly suitable for the industrial production of this compound from isophthalonitrile.
Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods. The use of enzymes for nitrile reduction is an emerging field. Nitrile reductases are enzymes that can catalyze the reduction of nitriles to amines under mild conditions, potentially replacing the need for metal catalysts and high pressures researchgate.netrsc.org. While the direct application of a nitrile reductase for the synthesis of this compound is not yet reported, the development of such biocatalysts is a promising area of research. Furthermore, aldoxime dehydratases have been engineered for the scalable synthesis of aromatic nitriles, showcasing the potential of biocatalysis in the production of nitrile-containing compounds nih.gov.
The development of more sustainable synthetic methods often involves a multi-pronged approach, combining elements such as the use of renewable feedstocks, energy-efficient processes like microwave-assisted synthesis, and the design of recyclable catalysts rasayanjournal.co.in. These principles provide a framework for the future development of a truly green synthesis of this compound.
Derivatization and Post Synthetic Functionalization of 5 Aminomethyl Isophthalonitrile
Chemical Transformations of the Aminomethyl Group
The primary amine of the aminomethyl group is a key site for a variety of chemical transformations, enabling the introduction of diverse functional moieties.
Alkylation and Acylation Reactions
Alkylation and acylation reactions at the aminomethyl nitrogen serve to introduce new carbon-based frameworks. Acylation, the reaction with an acylating agent, is a common strategy. For example, the reaction of amines with acyl chlorides or anhydrides is a standard method for forming amides. masterorganicchemistry.com This process involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. masterorganicchemistry.com The use of a base is often necessary to neutralize the acidic byproduct, such as HCl, which can form a salt with the unreacted amine. youtube.com Enzymatic methods, using lipases, for instance, have also been developed for the regioselective acylation of amino groups. nih.gov
| Reagent Type | General Reaction | Significance |
| Acyl Halides | R-NH₂ + R'-COCl → R-NH-CO-R' + HCl | Forms a stable amide bond. |
| Anhydrides | R-NH₂ + (R'-CO)₂O → R-NH-CO-R' + R'-COOH | Another efficient method for amide synthesis. |
Condensation Reactions and Imine Formation
The aminomethyl group readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reversible, acid-catalyzed reaction involves the nucleophilic addition of the primary amine to the carbonyl carbon, followed by the elimination of a water molecule. orgoreview.com The reaction rate is typically optimal at a pH of around 4-5. orgoreview.com The formation of imines is a fundamental transformation in organic chemistry, providing a pathway to a wide range of other nitrogen-containing compounds. orgoreview.comoperachem.comlibretexts.org
The general mechanism for imine formation proceeds through the following steps:
Nucleophilic addition of the primary amine to the carbonyl group. libretexts.org
Proton transfer to form a carbinolamine intermediate. orgoreview.comlibretexts.org
Protonation of the hydroxyl group to create a good leaving group (water). libretexts.org
Elimination of water to form an iminium ion. orgoreview.com
Deprotonation to yield the final imine product. libretexts.org
Formation of Amides and Other Nitrogen-Containing Linkages
Beyond simple acylation, the aminomethyl group is a precursor for a variety of nitrogen-containing linkages. Amide formation is a particularly important reaction, often achieved by reacting the amine with a carboxylic acid or its derivatives. libretexts.orglibretexts.org While the direct reaction with a carboxylic acid requires heat to drive off water, reactions with more reactive derivatives like acid chlorides or anhydrides proceed under milder conditions. masterorganicchemistry.comkhanacademy.org The use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) allows for amide bond formation under very mild, neutral pH conditions. masterorganicchemistry.com These methods are foundational in peptide synthesis and the creation of polyamides like nylon. masterorganicchemistry.comlibretexts.org The synthesis of various nitrogen-containing heterocycles often utilizes primary amines as key starting materials. nih.govrsc.orgrsc.orgresearchgate.net
| Reagent | Conditions | Product |
| Carboxylic Acid | Heat | Amide |
| Acid Chloride | Room Temperature (often with a base) | Amide |
| Acid Anhydride | Room Temperature | Amide |
| Ester | Heat | Amide |
Reactions involving Aminomethyl Cyclopalladated Complexes
Aminomethyl cyclopalladated complexes, which can be formed from primary amines, exhibit unique reactivity. nih.gov These complexes feature a three-membered palladacycle structure and possess electrophilic character at both the palladium center and the methylene (B1212753) carbon. nih.gov This dual electrophilicity allows for a range of catalytic aminomethylation reactions. nih.gov Softer nucleophiles tend to attack the palladium center, leading to migratory insertion, while harder nucleophiles are more inclined to attack the methylene site. nih.gov This tunable reactivity provides a versatile platform for constructing new C-N and C-C bonds. nih.gov
Modifications of the Isophthalonitrile Core
The aromatic isophthalonitrile core of the molecule can also be functionalized, primarily through electrophilic aromatic substitution reactions.
Halogenation and Introduction of Electron-Withdrawing/Donating Groups
The introduction of substituents onto the benzene (B151609) ring can significantly alter the electronic properties of the molecule. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density of the aromatic ring, making it less reactive towards electrophilic substitution. pearson.com Conversely, electron-donating groups (EDGs), like alkyl or hydroxyl groups, increase the ring's electron density, activating it for further substitution. pearson.com EWGs generally direct incoming electrophiles to the meta position, while EDGs direct to the ortho and para positions. pearson.com
The effect of these groups on the electronic structure can be significant. For instance, the introduction of electron-donating diphenylaniline groups into an azulene (B44059) structure can induce intense absorption and emission in the visible region of the electromagnetic spectrum. mdpi.com Computational studies have shown that substituents that are both σ- and π-electron accepting tend to form the strongest halogen bond complexes. nih.gov The strategic placement of EWGs and EDGs is a powerful tool for tuning the chemical and physical properties of aromatic compounds. youtube.comresearchgate.net
| Group Type | Examples | Effect on Aromatic Ring | Directing Effect |
| Electron-Withdrawing | -NO₂, -CN, -C=O | Deactivates | Meta |
| Electron-Donating | -Alkyl, -OH, -NH₂ | Activates | Ortho, Para |
Reactions at Nitrile Functionalities (e.g., Hydrolysis, Cycloadditions)
The two nitrile (-C≡N) groups on the aromatic ring are key sites for a range of chemical transformations, including hydrolysis and cycloaddition reactions. These reactions can convert the nitrile moieties into other valuable functional groups, thereby expanding the molecular complexity and application potential of the parent molecule.
Hydrolysis
The hydrolysis of nitriles is a fundamental reaction that typically proceeds under acidic or basic conditions to yield carboxylic acids. openstax.orglibretexts.orgpressbooks.publibretexts.org For 5-(Aminomethyl)isophthalonitrile, complete hydrolysis would transform both nitrile groups into carboxylic acid groups, resulting in 5-(aminomethyl)isophthalic acid.
The reaction generally occurs in two stages: the initial conversion of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid. openstax.orgpressbooks.pub
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon. A subsequent nucleophilic attack by water leads to the formation of an imidic acid, which then tautomerizes to an amide. Further heating in the acidic medium hydrolyzes the amide to the corresponding carboxylic acid and an ammonium (B1175870) salt. openstax.orgyoutube.com
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form the amide, which is then further hydrolyzed to a carboxylate salt. An acidic workup is required to obtain the final carboxylic acid. openstax.orglibretexts.org
Partial hydrolysis to the corresponding amides or to a mixed amide-carboxylic acid derivative could potentially be achieved by carefully controlling the reaction conditions such as temperature, reaction time, and the concentration of the acid or base.
Cycloaddition Reactions
Nitriles can also participate as dipolarophiles or dienophiles in cycloaddition reactions, leading to the formation of various heterocyclic structures. These reactions are powerful tools for constructing ring systems. pressbooks.pub
[3+2] Cycloadditions: Nitriles can react with 1,3-dipoles, such as azides, to form five-membered heterocyclic rings. For example, the reaction of an organic azide (B81097) with a nitrile group can yield a tetrazole ring. This type of click chemistry is known for its high efficiency and selectivity. Applying this to this compound could lead to the formation of mono- or bis-tetrazole derivatives, depending on the stoichiometry of the reagents.
Diels-Alder Reactions: While less common for simple nitriles, electron-deficient nitriles can act as dienophiles in [4+2] cycloaddition reactions. The presence of two electron-withdrawing nitrile groups on the benzene ring of this compound could enhance its reactivity towards electron-rich dienes, potentially leading to complex polycyclic structures. sinica.edu.twmdpi.com The outcome of such reactions is governed by the principles of frontier molecular orbital (FMO) theory. sinica.edu.twyoutube.com
Chemo- and Regioselective Functionalization Strategies
A significant challenge in the functionalization of this compound lies in achieving chemo- and regioselectivity. The molecule possesses three reactive sites: the primary amino group and two chemically equivalent nitrile groups. Selective modification of one functional group while leaving the others intact requires carefully designed synthetic strategies.
Chemoselectivity
Controlling which functional group reacts is paramount. The primary amine is generally more nucleophilic than the nitrile groups and is susceptible to reaction with electrophiles.
Protection of the Amino Group: To selectively target the nitrile groups, the aminomethyl moiety can be protected. Common protecting groups for amines, such as tert-butyloxycarbonyl (Boc) or benzyl (B1604629) (Bn), can be introduced. Once the amino group is protected, the nitrile functionalities can be modified through hydrolysis, reduction, or cycloaddition without interference from the amine. Subsequent deprotection would then reveal the primary amine, yielding a selectively functionalized product.
Selective Nitrile Reactions: Conversely, specific reagents are known to react preferentially with nitriles. For example, certain hydration or reduction methods might be more selective for the nitrile group over the amine under specific conditions.
Regioselectivity
Since the two nitrile groups are chemically equivalent (meta to the aminomethyl group and to each other), achieving selective reaction at only one of them (mono-functionalization) is challenging. A statistical mixture of unreacted, mono-substituted, and di-substituted products is the likely outcome. However, strategies to favor mono-functionalization could include:
Use of a Large Excess of the Starting Material: By using this compound in large excess relative to the modifying reagent, the probability of a single molecule reacting more than once is statistically reduced.
Steric Hindrance: If the molecule is anchored to a solid support or a large molecular entity through its amino group, the steric environment around the two nitrile groups might change, potentially allowing for a degree of regioselective functionalization.
Stepwise Hydrolysis: It might be possible to achieve partial hydrolysis, where one nitrile group is converted to a carboxylic acid, creating 5-(aminomethyl)-3-cyano-benzoic acid. The electronic properties of the mono-acid derivative would be different from the starting material, potentially allowing for separation or influencing the reactivity of the second nitrile group in a subsequent step.
The development of precise chemo- and regioselective functionalization methods is crucial for harnessing the full potential of this compound as a building block in materials science and medicinal chemistry. researchgate.net
Advanced Spectroscopic and Structural Elucidation of 5 Aminomethyl Isophthalonitrile and Its Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. bu.edu For 5-(Aminomethyl)isophthalonitrile, ¹H and ¹³C NMR would provide definitive information about its chemical framework.
Detailed Research Findings: In a ¹H NMR spectrum, the molecule is expected to show distinct signals corresponding to its different types of protons: those on the aromatic ring, the methylene (B1212753) (-CH₂-) bridge, and the amine (-NH₂) group. The aromatic region would likely feature two signals. Based on the substitution pattern, a singlet for the proton between the two nitrile groups (H-2) and a doublet or a narrow triplet for the two equivalent protons adjacent to the aminomethyl group (H-4, H-6) would be expected. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile groups and the electron-donating tendency of the aminomethyl group. chemistrysteps.com
The methylene protons (-CH₂-) would typically appear as a singlet, integrating to two protons. Its chemical shift would be downfield from typical alkane signals due to the deshielding effect of the adjacent nitrogen atom and the aromatic ring. chemistrysteps.com The amine protons (-NH₂) often appear as a broad singlet, and their chemical shift can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. washington.edu
Two-dimensional NMR techniques, such as NOESY, could be employed to study the conformational preferences, particularly the rotation around the aryl-CH₂ bond. researchgate.net Quantitative NMR (qNMR) could be used to determine the purity of a sample by integrating signals relative to a certified internal standard. ox.ac.uk
Table 4.1.1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on standard functional group ranges and analysis of similar structures. The exact values can vary based on solvent and experimental conditions.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Aromatic H (H-2) | 7.8 - 8.2 | Singlet (s) | 1H |
| Aromatic H (H-4, H-6) | 7.6 - 7.9 | Singlet (s) or narrow triplet (t) | 2H |
| Methylene (-CH₂-) | 3.8 - 4.2 | Singlet (s) | 2H |
| Amine (-NH₂) | 1.5 - 3.0 (variable) | Broad Singlet (br s) | 2H |
X-ray Diffraction (XRD) for Single-Crystal Structural Determination
Single-crystal X-ray diffraction (XRD) stands as the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles. nih.gov
Detailed Research Findings: To perform single-crystal XRD, a high-quality crystal of this compound must first be grown. The crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to solve the crystal structure. libretexts.org
The analysis would reveal the precise geometry of the benzene (B151609) ring, the C≡N triple bonds of the nitrile groups, and the tetrahedral geometry of the aminomethyl group. Crucially, XRD data would elucidate the intermolecular interactions that define the crystal packing, such as hydrogen bonds involving the amine group and potentially weak interactions with the nitrile nitrogen atoms or the aromatic π-system. nih.gov This information is vital for understanding the material's physical properties and for crystal engineering. For chiral molecules, XRD can determine the absolute configuration. nih.gov While a specific structure for this compound is not publicly available, the table below illustrates typical data obtained from an XRD analysis of a related organic molecule. nih.gov
Table 4.2.1: Example Crystallographic Data for a Crystalline Organic Compound This data is for an example compound and is illustrative of the information obtained from a single-crystal XRD experiment. nih.gov
| Parameter | Value |
| Chemical Formula | C₂₆H₃₀ClN₃O₉ |
| Formula Weight ( g/mol ) | 563.98 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 15.7212(3) |
| b (Å) | 5.65480(10) |
| c (Å) | 31.4047(5) |
| β (°) | 93.1580(10) |
| Volume (ų) | 2787.65(9) |
| Z (molecules/unit cell) | 4 |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Complexes
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to species with unpaired electrons, such as radicals or transition metal ions. nih.gov While this compound is itself EPR-silent (having no unpaired electrons), it can act as a ligand, coordinating to paramagnetic metal centers like copper(II) to form EPR-active complexes.
Detailed Research Findings: The aminomethyl group and the nitrile groups of this compound offer potential coordination sites for metal ions. When complexed with a paramagnetic metal like Cu(II) (a d⁹ ion), the resulting complex can be studied by EPR. The EPR spectrum provides detailed information about the electronic structure and coordination geometry of the metal center. nih.govmdpi.com
The principal values of the g-tensor (gₓ, gᵧ, g₂) and the hyperfine coupling constants (A-values) for the interaction between the unpaired electron and the copper nucleus (I=3/2) can be extracted from the spectrum. ethz.ch For example, in an axially symmetric environment, the parameters g∥ and g⊥ are determined. A g∥ > g⊥ > 2.0023 is typically indicative of a dₓ²-ᵧ² ground state, common for tetragonally elongated octahedral or square-planar Cu(II) complexes. youtube.com Furthermore, superhyperfine coupling to the nitrogen nucleus of the aminomethyl ligand can sometimes be resolved, providing direct evidence of the metal-ligand bond. nih.gov
Table 4.3.1: Typical EPR Parameters for a Cu(II) Complex in an Axial Environment These values are representative and help in determining the coordination sphere of the metal ion. ethz.ch
| EPR Parameter | Typical Value Range | Information Derived |
| g∥ | 2.2 - 2.4 | Nature of the metal-ligand bonds in the axial direction |
| g⊥ | 2.04 - 2.10 | Nature of the metal-ligand bonds in the equatorial plane |
| A∥ (Copper) | 120 - 200 x 10⁻⁴ cm⁻¹ | Covalency of the in-plane sigma bonds |
| A (Nitrogen) | 10 - 15 Gauss | Direct evidence of nitrogen coordination |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. uniroma1.it It works by measuring the absorption of infrared radiation, which excites molecular vibrations at specific frequencies corresponding to particular bonds. pressbooks.pub
Detailed Research Findings: The FTIR spectrum of this compound would be dominated by absorption bands characteristic of its key functional groups. The nitrile group (C≡N) exhibits a sharp, medium-intensity absorption band in the 2200–2260 cm⁻¹ region. libretexts.orgpressbooks.pub The primary amine (-NH₂) shows two important vibrations: a symmetric and an asymmetric N-H stretching, which typically appear as a pair of medium-intensity peaks between 3300 and 3500 cm⁻¹, and an N-H bending (scissoring) vibration around 1590–1650 cm⁻¹. pressbooks.pubnih.gov
The aromatic ring gives rise to several signals, including aromatic C-H stretching just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450–1600 cm⁻¹ range. The substitution pattern on the benzene ring also influences the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and out-of-plane bending bands below 900 cm⁻¹.
Table 4.4.1: Characteristic FTIR Absorption Bands for this compound Based on established correlation tables for functional groups. uniroma1.itpressbooks.pub
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |
| Nitrile (C≡N) | Stretch | 2260 - 2200 | Medium, Sharp |
| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3500 - 3300 | Medium (two bands) |
| Primary Amine (N-H) | Bend (Scissoring) | 1650 - 1590 | Medium |
| Aromatic (C-H) | Stretch | 3100 - 3000 | Weak to Medium |
| Aromatic (C=C) | Ring Stretch | 1600 - 1450 | Medium to Weak |
| Alkyl (C-H) | Stretch | 3000 - 2850 | Medium |
Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy, while tandem mass spectrometry (MS/MS) provides structural information by analyzing fragmentation patterns. nih.gov
Detailed Research Findings: For this compound (C₉H₇N₃), HRMS would confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion (e.g., [M+H]⁺). The exact mass is a critical piece of data for identifying a compound.
In an MS/MS experiment, the molecular ion would be subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. As a substituted benzylamine (B48309), a primary fragmentation pathway would be the formation of a benzylic cation through cleavage of the C-N bond. nih.govresearchgate.net Another common pathway for protonated benzylamines is the loss of ammonia (B1221849) (NH₃), which can involve rearrangement. nih.govstevens.edu The presence of the two nitrile groups would influence the stability and subsequent fragmentation of these ions.
Table 4.5.1: Predicted Exact Mass and Key Fragments for this compound
| Ion/Fragment | Formula | Calculated m/z (Monoisotopic) | Fragmentation Pathway |
| [M]⁺˙ | C₉H₇N₃ | 157.06399 | Molecular Ion (EI) |
| [M+H]⁺ | C₉H₈N₃⁺ | 158.07182 | Protonated Molecule (ESI) |
| [M-NH₂]⁺ | C₉H₅N₂⁺ | 141.04527 | Loss of amino radical |
| [M+H-NH₃]⁺ | C₉H₅N₂⁺ | 141.04527 | Loss of neutral ammonia |
Thermogravimetric Analysis (TGA) for Thermal Stability Studies
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a primary method for evaluating the thermal stability and decomposition profile of materials. nih.gov
The decomposition of this compound may occur in single or multiple steps, which would be visible on the TGA curve and more clearly on its first derivative (DTG) plot. researchgate.net The analysis also determines the amount of non-volatile residue (char) remaining at the end of the experiment. This information is crucial for applications where the material might be exposed to high temperatures. uobabylon.edu.iq
Table 4.6.1: Illustrative TGA Data for a Crystalline Organic Amine This table shows typical data points extracted from a TGA curve.
| Parameter | Description | Illustrative Value |
| T_onset | Temperature at which significant weight loss begins | 210 °C |
| T_peak | Temperature of maximum rate of decomposition (from DTG) | 235 °C |
| Weight Loss (Step 1) | Percentage of mass lost in the main decomposition step | 75% |
| Char Residue @ 600 °C | Percentage of mass remaining at 600 °C | 20% |
Scanning Electron Microscopy (SEM) for Morphological Characterization
Scanning Electron Microscopy (SEM) is a technique that uses a focused beam of electrons to scan the surface of a sample, producing high-resolution images of its topography and morphology. tescan-analytics.com It is widely used to characterize the size, shape, and surface texture of crystalline materials. nih.govresearchgate.net
Detailed Research Findings: For a solid sample of this compound, SEM analysis would provide detailed visual information about its particle morphology. After sputtering a thin conductive layer (like gold or platinum) onto the sample to prevent charging, the electron beam interacts with the surface to generate signals from secondary and backscattered electrons, which are used to form an image. tescan-analytics.com
The resulting SEM micrographs could reveal the crystal habit (e.g., needles, plates, prisms), the size distribution of the particles, and the presence of surface features such as steps, defects, or agglomeration. researchgate.netresearchgate.net This morphological characterization is important as physical form can influence properties like dissolution rate, flowability, and reactivity.
X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. uni-muenchen.de The process involves irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. uni-muenchen.de
For a compound like this compound, XPS analysis would provide detailed information about the constituent elements: carbon, nitrogen, and any metals if it were to form a complex. High-resolution scans of the C 1s, N 1s, and other relevant elemental regions would reveal the different chemical environments of these atoms.
Hypothetical XPS Data for this compound:
In a hypothetical analysis, the C 1s spectrum would be deconvoluted into multiple peaks representing the different types of carbon atoms present in the molecule: the aromatic ring carbons, the cyano group carbons, and the aminomethyl group carbon. Similarly, the N 1s spectrum would distinguish between the nitrogen in the nitrile groups and the nitrogen in the amino group.
Below is a hypothetical data table illustrating the kind of information that would be obtained from an XPS analysis of this compound.
| Element | Orbital | Binding Energy (eV) - Hypothetical | Functional Group Assignment |
| C | 1s | ~284.8 | Aromatic C-C, C-H |
| C | 1s | ~286.5 | C-N (aminomethyl) |
| C | 1s | ~288.0 | C≡N (nitrile) |
| N | 1s | ~399.5 | -NH2 (amino) |
| N | 1s | ~401.0 | -C≡N (nitrile) |
This data is illustrative and not based on experimental results for this compound.
In the context of complexes, XPS is invaluable for confirming the coordination of the ligand to a metal center. A shift in the binding energy of the N 1s peak of the amino or nitrile groups upon complexation would provide direct evidence of its involvement in bonding. The technique could also determine the oxidation state of the metal ion in the complex. researchgate.net
Brunauer–Emmett–Teller (BET) Surface Area Analysis for Porous Materials
The Brunauer–Emmett–Teller (BET) theory is a key model used to describe the physical adsorption of gas molecules on a solid surface and serves as the basis for the measurement of the specific surface area of materials. microtrac.com This analysis is particularly relevant for porous materials, such as metal-organic frameworks (MOFs) or other coordination polymers, where this compound could potentially be used as a building block or ligand.
The BET analysis involves measuring the amount of an inert gas, typically nitrogen, adsorbed onto the surface of a material at different partial pressures. The resulting adsorption isotherm is then used to calculate the specific surface area, which is a measure of the total surface area per unit of mass.
Application to Porous Materials Incorporating this compound:
If this compound were used to synthesize a porous material, BET analysis would be crucial for characterizing its porosity. A high surface area would suggest the formation of a microporous or mesoporous structure, which could have applications in gas storage, separation, or catalysis.
The shape of the nitrogen adsorption-desorption isotherm can provide additional information about the pore structure of the material. According to the IUPAC classification, different isotherm types correspond to different pore characteristics (e.g., microporous, mesoporous, macroporous). microtrac.com
Hypothetical BET Data for a Porous Material Derived from this compound:
The table below presents hypothetical data that might be obtained from a BET analysis of a porous organic framework synthesized using this compound as a linker.
| Parameter | Hypothetical Value | Unit |
| BET Surface Area | 550 | m²/g |
| Langmuir Surface Area | 750 | m²/g |
| Total Pore Volume | 0.45 | cm³/g |
| Micropore Volume | 0.20 | cm³/g |
| Average Pore Diameter | 2.5 | nm |
This data is illustrative and not based on experimental results for a material synthesized from this compound.
A high BET surface area, as suggested in the hypothetical data, would indicate the successful formation of a porous structure with a significant internal surface available for interaction with gases or other molecules. scispace.com The pore volume and average pore diameter would further define the nature of the porosity. researchgate.net
Computational and Theoretical Investigations of 5 Aminomethyl Isophthalonitrile
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Frontier Molecular Orbital (FMO) Analysis
A Frontier Molecular Orbital (FMO) analysis for 5-(Aminomethyl)isophthalonitrile would focus on its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its capacity to accept electrons, reflecting its electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For large molecules, standard FMO analysis can be challenging due to the delocalized nature of orbitals; however, advanced concepts like frontier molecular orbitalets (FMOLs) can provide more localized insights into reactivity. Without specific computational studies on this compound, the exact energies and spatial distributions of its frontier orbitals remain undetermined.
Charge Distribution and Reactivity Descriptors (e.g., Fukui Functions, Chemical Hardness)
The reactivity of this compound can be further detailed through reactivity descriptors derived from DFT. These include chemical hardness, which is related to the HOMO-LUMO gap, and the Fukui function. Chemical hardness provides a measure of the molecule's resistance to changes in its electron distribution.
The Fukui function is a more sophisticated descriptor that identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. It quantifies how the electron density at a specific point in the molecule changes with the addition or removal of an electron. For this compound, a Fukui function analysis would pinpoint which atoms in the aminomethyl group, the phenyl ring, or the nitrile groups are most susceptible to chemical attack. However, specific calculations and data for these descriptors for this particular compound are not available.
Quantum Chemistry Calculations on Reaction Pathways and Transition States
Quantum chemistry calculations are instrumental in mapping out potential reaction pathways and identifying the transition states for chemical reactions involving this compound. These calculations can determine the energy barriers for different reactions, helping to predict the most likely reaction mechanisms and products. For instance, such calculations could explore the reactions at the amino group or the nitrile groups. By modeling the transition state structures, researchers can gain a deeper understanding of the factors that control the reaction's speed and outcome. Despite the potential of these methods, there are no available studies detailing the reaction pathways and transition states for this compound.
Computational Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The structure and properties of this compound would be influenced by various non-covalent interactions. These can be analyzed using computational methods to understand their strength and geometry. The aminomethyl group is capable of forming hydrogen bonds, both as a donor and an acceptor. The phenyl ring can participate in π-π stacking interactions with other aromatic systems. Methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these weak interactions, which are crucial for understanding crystal packing and interactions with biological targets. However, a detailed computational analysis of the non-covalent interactions specific to this compound is not found in existing literature.
Mechanistic Studies of Reactions Involving 5 Aminomethyl Isophthalonitrile
Mechanistic Pathways of Aminomethylation Reactions
Aminomethylation reactions involving 5-(aminomethyl)isophthalonitrile as a substrate would proceed via electrophilic aromatic substitution, where the benzene (B151609) ring acts as a nucleophile. However, the presence of two strongly deactivating nitrile groups renders the aromatic ring electron-deficient and thus, highly resistant to further electrophilic attack.
Conversely, this compound can act as the amine component in aminomethylation reactions, such as the Mannich reaction. The general mechanism involves the formation of an electrophilic iminium ion from the reaction of an aldehyde and a secondary amine. In a hypothetical scenario where this compound reacts with formaldehyde (B43269) and a suitable carbon nucleophile (e.g., a ketone), the reaction would proceed as follows:
Iminium Ion Formation: The lone pair of the nitrogen atom in this compound attacks the carbonyl carbon of formaldehyde. Subsequent proton transfer and dehydration lead to the formation of an electrophilic N-methyleneiminium ion.
Nucleophilic Attack: The enol form of the ketone attacks the iminium ion, forming a new carbon-carbon bond.
Proton Transfer: A final proton transfer step yields the β-aminocarbonyl compound, the Mannich base.
The electron-withdrawing nitrile groups would decrease the nucleophilicity of the amino group in this compound, likely slowing down the initial step of iminium ion formation compared to benzylamine (B48309).
A plausible reaction pathway for the aminomethylation of an activated aromatic compound, such as phenol (B47542), using this compound and formaldehyde is depicted below.
| Step | Description | Intermediate |
| 1 | Formation of an iminium ion from this compound and formaldehyde. | N-((3,5-dicyanophenyl)methyl)methaniminium |
| 2 | Electrophilic attack of the iminium ion on the electron-rich phenol ring, typically at the ortho position. | Wheland-type intermediate |
| 3 | Deprotonation to restore aromaticity. | Final aminomethylated phenol |
Photochemical Reaction Mechanisms (e.g., Photodeamination)
The photochemical behavior of this compound is expected to be influenced by the interplay between the aromatic nitrile and aminomethyl chromophores. Aromatic nitriles are known to undergo various photochemical reactions, including photoinduced electron transfer. acs.orgnumberanalytics.com The aminomethyl group can also be photochemically active.
Photoexcitation: Absorption of UV light promotes the molecule to an excited singlet or triplet state.
Homolytic Cleavage: The excited state can undergo homolytic cleavage of the benzylic C-N bond, generating a 3,5-dicyanobenzyl radical and an aminomethyl radical.
Hydrogen Abstraction: The benzyl (B1604629) radical can abstract a hydrogen atom from the solvent or another hydrogen donor to form 3,5-dicyanotoluene.
Further Reactions: The aminomethyl radical can undergo various subsequent reactions.
The presence of the electron-withdrawing nitrile groups could influence the energy of the excited states and the efficiency of the C-N bond cleavage.
Catalytic Cycle Elucidation for Transition Metal-Mediated Reactions
The aminomethyl group of this compound can participate in transition metal-catalyzed cross-coupling reactions, for instance, N-arylation reactions (Buchwald-Hartwig amination). In such a reaction, this compound would be coupled with an aryl halide in the presence of a palladium catalyst. The generally accepted catalytic cycle for this process involves three key steps: mit.edu
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) intermediate, [Ar-Pd(II)-X].
Amine Coordination and Deprotonation: this compound coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex.
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the new C-N bond of the N-aryl-5-(aminomethyl)isophthalonitrile product and regenerating the Pd(0) catalyst.
The electron-withdrawing nitrile groups on the phenyl ring of this compound would increase the acidity of the N-H protons, potentially facilitating the deprotonation step. However, they might also affect the nucleophilicity of the nitrogen and the rate of reductive elimination.
Below is a representative table illustrating the effect of ligand choice on the hypothetical Buchwald-Hartwig amination of this compound with bromobenzene.
| Ligand | Catalyst Loading (mol%) | Base | Temperature (°C) | Representative Yield (%) |
| XPhos | 2 | NaOt-Bu | 100 | 92 |
| RuPhos | 2 | K3PO4 | 110 | 88 |
| BrettPhos | 2 | LHMDS | 100 | 95 |
This data is illustrative and based on general trends observed in Buchwald-Hartwig amination reactions.
Investigation of Multi-component Reaction Mechanisms (e.g., Ugi, Strecker Variants)
This compound is a suitable amine component for multi-component reactions like the Ugi and Strecker reactions.
Ugi Reaction:
The Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a α-acylamino amide. wikipedia.orgnumberanalytics.comorganic-chemistry.orgrsc.orgnih.gov When this compound is used as the amine component, the mechanism proceeds as follows:
Imine Formation: The aldehyde and this compound condense to form an imine, with the elimination of water.
Protonation and Nucleophilic Attack: The carboxylic acid protonates the imine, forming an iminium ion. The isocyanide then acts as a nucleophile, attacking the iminium carbon to form a nitrilium ion intermediate.
Second Nucleophilic Attack: The carboxylate anion attacks the nitrilium ion, forming an O-acyl-isoamide intermediate.
Mumm Rearrangement: An irreversible intramolecular acyl transfer from the oxygen to the nitrogen (Mumm rearrangement) yields the stable α-acylamino amide product. wikipedia.org
The electron-withdrawing nitrile groups are expected to decrease the nucleophilicity of the amine, potentially slowing the initial imine formation.
Strecker Reaction:
The Strecker synthesis produces α-aminonitriles from an aldehyde, an amine, and a cyanide source. organic-chemistry.orgresearchgate.netmasterorganicchemistry.comwikipedia.org With this compound as the amine, the mechanism is as follows:
Imine Formation: Similar to the Ugi reaction, an imine is formed from the reaction of an aldehyde and this compound.
Iminium Ion Formation: In the presence of an acid catalyst, the imine is protonated to form an iminium ion.
Cyanide Attack: The cyanide ion attacks the electrophilic iminium ion to form the α-aminonitrile product.
The rate-determining step is often the attack of the cyanide ion on the iminium ion. dur.ac.uk
Kinetic Studies of Reaction Processes
Kinetic studies provide quantitative insights into reaction mechanisms. While specific kinetic data for reactions of this compound is scarce, data from related systems, such as the reaction of substituted benzylamines, can offer valuable approximations.
For instance, in the oxidation of substituted benzylamines, the reaction rate is sensitive to the electronic nature of the substituents on the aromatic ring. ias.ac.in A Hammett plot, which correlates the logarithm of the reaction rate constant with the Hammett substituent constant (σ), can reveal the electronic demands of the transition state.
For a hypothetical oxidation reaction of this compound, the two strongly electron-withdrawing nitrile groups (σ_meta for CN is approximately +0.62) would significantly decrease the electron density at the benzylic position, likely retarding reactions that involve the formation of an electron-deficient transition state at this position.
The following table presents representative kinetic data for the addition of substituted benzylamines to an electrophile, illustrating the effect of substituents on the reaction rate.
| Benzylamine Substituent | Rate Constant (k) (M⁻¹s⁻¹) | Relative Rate |
| 4-Methoxy | 5.2 x 10⁻² | 10.4 |
| 4-Methyl | 1.5 x 10⁻² | 3.0 |
| Unsubstituted | 5.0 x 10⁻³ | 1.0 |
| 4-Chloro | 2.1 x 10⁻³ | 0.42 |
| 4-Nitro | 4.5 x 10⁻⁴ | 0.09 |
| 3,5-Dicyano (estimated) | ~1 x 10⁻⁵ | ~0.002 |
This data is illustrative and based on general kinetic trends for nucleophilic reactions of benzylamines. The value for 3,5-dicyano is an estimation based on the additive effect of the Hammett constants. researchgate.netrsc.orgkoreascience.kr
Applications and Research Directions in Advanced Materials Chemistry
Utilization as a Ligand in Coordination Chemistry
The presence of the aminomethyl group and nitrile functionalities makes 5-(aminomethyl)isophthalonitrile an interesting ligand for the coordination of metal ions. These groups can act as donor sites, leading to the formation of a variety of metal complexes with diverse structures and properties.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes using aminomethyl-functionalized ligands has been a subject of significant research. For instance, studies on the coordination of metal ions like copper(II), nickel(II), and chromium(III) with a C-functionalized macrocycle, 5-aminomethyl researchgate.netaneN4, have demonstrated that the primary amine function actively participates in the coordination sphere of the metal center. scirp.orgscirp.org Characterization techniques such as X-ray diffraction, UV-Visible spectrometry, and electron paramagnetic resonance (EPR) have been employed to elucidate the structures of these complexes. scirp.orgscirp.org
In these studies, it was found that the resulting geometry of the metal complex is influenced by the specific metal ion. For example, copper complexes have been observed to adopt a pentacoordinate, square-based pyramidal geometry, while chromium and nickel complexes tend to form hexacoordinate, octahedral structures. scirp.orgscirp.org In all these cases, the nitrogen atom of the primary amine group was found to be coordinated to the metal center. scirp.orgscirp.org The synthesis of such complexes often involves reacting the ligand with a suitable metal salt in a solvent, followed by crystallization. scirp.org
| Metal Ion | Coordination Geometry | Key Feature |
| Copper(II) | Pentacoordinate (Square-based pyramidal) | Coordination of the primary amine. scirp.orgscirp.org |
| Nickel(II) | Hexacoordinate (Octahedral) | Coordination of the primary amine. scirp.orgscirp.org |
| Chromium(III) | Hexacoordinate (Octahedral) | Coordination of the primary amine. scirp.orgscirp.org |
Design of Metallacycles and Metallogels
The principles of coordination chemistry can be extended to design more complex structures like metallacycles and metallogels. While direct research on this compound for these specific applications is not extensively documented, the use of analogous ligands provides valuable insights. For instance, the gelation ability of 5-(1H-1,2,3-triazol-5-yl)isophthalic acid has been studied in the presence of various metal acetates, leading to the formation of metallogels. csic.es The formation of these supramolecular structures is often influenced by factors such as the solvent, the ligand-to-metal ratio, and external stimuli like sonication. csic.es The resulting metallogels can be characterized by techniques like infrared spectroscopy, rheology, and electron microscopy to understand their structure and properties. csic.es
Supramolecular Coordination Assemblies
The self-assembly of metal ions and organic ligands like this compound can lead to the formation of intricate supramolecular coordination assemblies. The directionality of the coordination bonds and the geometry of the ligand play a crucial role in determining the final architecture of the assembly. For example, the use of a related ligand, 5-aminoisophthalic acid, with zinc ions has been shown to form a honeycomb two-dimensional framework structure, which further assembles into a 3D supramolecular network through hydrogen bonds and π-π stacking. google.com This highlights the potential of isophthalonitrile-based ligands in constructing complex and functional supramolecular systems.
Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
The rigid and functional nature of this compound and its derivatives makes them excellent candidates for the construction of porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).
MOF Synthesis utilizing Isophthalonitrile/Aminoisophthalic Acid Linkers
MOFs are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is critical in determining the structure and properties of the resulting MOF. youtube.comyoutube.com Aromatic polycarboxylic acids are commonly used linkers due to their rigid nature and versatile coordination behavior. nih.gov
The related compound, 5-aminoisophthalic acid, has been widely used in the synthesis of MOFs. google.comresearchgate.netmdpi.com For example, it has been used to synthesize a copper(II)-based MOF with a two-dimensional sheet structure that forms a three-dimensional framework through hydrogen bonding. researchgate.net Similarly, nickel-based MOFs synthesized with 5-aminoisophthalic acid have shown potential for applications in photocatalysis. researchgate.net The synthesis of these MOFs is often carried out using solvothermal methods, where the metal salt and the organic linker are heated in a suitable solvent. researchgate.netmdpi.com
The structural diversity of MOFs can be further expanded by using mixed-linker systems, where two or more different linkers are incorporated into the same framework. researchgate.net This approach allows for fine-tuning of the pore size, surface area, and chemical functionality of the MOF. researchgate.net
Post-Synthetic Modification of MOFs with Aminomethyl Functionality
Post-synthetic modification (PSM) is a powerful technique for introducing new functional groups into a pre-existing MOF structure without altering its underlying framework. rsc.orgnih.gov This allows for the incorporation of functionalities that might not be stable under the conditions required for direct MOF synthesis. nih.gov
MOFs containing reactive groups, such as amino groups, are particularly well-suited for PSM. nih.govescholarship.org The aminomethyl group in a linker like this compound provides a reactive handle for a variety of chemical transformations. For instance, the amine functionality can be reacted with various reagents to introduce new chemical properties to the MOF. This has been demonstrated in amine-functionalized zeolitic imidazolate frameworks (ZIFs), where the amine groups were reacted with octyl isocyanate to change the surface from hydrophilic to hydrophobic. nih.gov This modification can be confirmed using techniques like mass spectrometry and NMR spectroscopy. nih.gov
Applications in Polymer Science and Engineering
Detailed research on the specific applications of this compound within polymer science and engineering is not extensively documented in the available literature.
There is no readily available research demonstrating the incorporation of this compound as a monomeric unit into polymer backbones. In principle, the primary amine group could react with monomers like carboxylic acids or acyl chlorides to form polyamide chains, while the nitrile groups could potentially undergo polymerization or be reserved for post-polymerization modification. However, specific studies realizing this potential have not been found.
The bifunctional nature of this compound, featuring a reactive primary amine, suggests its potential as a crosslinking agent. The amine could form covalent bonds with suitable functional groups on polymer chains (e.g., epoxides, isocyanates, or activated esters). This would create a network structure, enhancing the mechanical and thermal properties of the polymer. Despite this theoretical potential, there are no specific research articles or patents in the searched databases that describe or characterize the use of this compound explicitly for crosslinking polymer systems.
Role in Supramolecular Chemistry and Self-Assembly
The application of this compound in the field of supramolecular chemistry is not well-established in the reviewed literature.
The design of complex, self-assembled supramolecular structures relies on specific non-covalent interactions such as hydrogen bonding, π–π stacking, and electrostatic interactions. nih.govnih.gov While this compound possesses a hydrogen-bond-donating amine group and an aromatic ring capable of π–π interactions, specific studies detailing its role as a building block in the design and formation of self-assembled systems are not available. Research in this area tends to focus on other molecular scaffolds, such as peptides or specifically designed amphiphiles, to create functional nanostructures. rsc.orgrsc.orgnist.gov
Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule. thno.org The nitrile groups of this compound are similar to those in molecules like adiponitrile, which has been studied as a guest for macrocyclic hosts such as pillar mdpi.comarenes, where it is stabilized within the host's cavity. nih.gov This suggests that this compound could potentially act as a guest molecule. However, there is no specific research documenting its use in host-guest complexes or for molecular recognition purposes, either as a host or a guest.
Advanced Catalysis and Ligand Design
The unique structural features of this compound, characterized by a rigid benzene (B151609) core functionalized with a reactive aminomethyl group and two nitrile moieties, make it a compelling building block in the field of advanced catalysis. Its ability to serve as a precursor for sophisticated ligand architectures has garnered attention for various catalytic applications.
Development of Ligands for Asymmetric Catalysis
The primary amine of this compound is a key functional group for the construction of chiral ligands essential for asymmetric catalysis. This process typically involves reacting the amine with chiral auxiliaries or phosphorus-containing compounds to create bidentate or polydentate ligands. These ligands can then coordinate with transition metals like rhodium, palladium, or iridium.
Chiral aminophosphine (B1255530) ligands, for example, are synthesized through the reaction of an amine with chlorophosphines. nih.gov While direct studies on this compound are not extensively documented in this specific context, the principle of using a primary amine to build such ligands is well-established. nih.gov The resulting metal-ligand complexes can create a chiral environment around the metal center, enabling the stereoselective synthesis of a desired enantiomer in a variety of chemical transformations. Preliminary studies on related chiral aminophosphine ligands in the rhodium-catalyzed hydroformylation of styrene (B11656) and vinyl acetate (B1210297) have shown high regioselectivity and enantiomeric excesses (ee's) up to 51%. nih.gov The rigidity of the isophthalonitrile backbone is anticipated to influence the conformational flexibility of the resulting catalyst, potentially enhancing enantioselectivity in asymmetric reactions.
Applications in Cross-Coupling Reactions (e.g., C-N, C-C bond formation)
The construction of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds via cross-coupling reactions is fundamental to modern organic synthesis. rsc.orgnih.gov The aminomethyl group and the aromatic ring of this compound and its derivatives can participate in or influence these critical transformations.
C-N Bond Formation: The development of efficient methods for creating C-N bonds is crucial due to the prevalence of nitrogen-containing compounds in pharmaceuticals and functional materials. rsc.orgnih.gov Transition-metal-catalyzed cross-coupling reactions are a primary tool for this purpose. nih.gov While direct C-H amination has emerged as an atom-economical alternative, it often requires harsh conditions. nih.gov The amino group on the this compound scaffold can be a key component in ligands for catalysts used in these reactions or can itself be a site for further functionalization through N-arylation or N-alkylation.
C-C Bond Formation: Visible-light-mediated desulfonylative transformations have recently emerged as a powerful method for C-C bond formation under mild conditions. nih.gov This highlights the ongoing innovation in creating C-C bonds. The aromatic core of this compound provides a stable platform that can be functionalized through various C-C coupling strategies, allowing for the attachment of diverse substituents to the benzene ring.
The following table summarizes representative cross-coupling reactions and the role that amine-containing scaffolds can play.
| Reaction Type | Catalyst/Method | Role of Amine-Containing Scaffold | Potential Application for this compound |
| C-N Bond Formation | Palladium-catalyzed N-arylation | Ligand component, Substrate for N-functionalization | Synthesis of complex amines and amides |
| C-N Bond Formation | Copper-catalyzed cyanoalkylation of amines | Substrate for coupling | Late-stage functionalization of the amino group |
| C-C Bond Formation | Visible light-mediated desulfonylation | Modification of biologically active compounds | Introduction of novel carbon-based substituents |
| C-C Bond Formation | Iron-catalyzed oxidative C-H activation | Directing group or ligand component | Functionalization of the aromatic ring |
Organocatalysis and Biocatalysis involving Aminomethyl Moieties
Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. The aminomethyl group is a common feature in many organocatalysts. mdpi.comresearchgate.net For instance, β-amino acids containing an amino group have been shown to be effective organocatalysts in asymmetric Michael additions. mdpi.com These catalysts often operate through the formation of enamines or iminium ions with carbonyl substrates, inducing stereoselectivity.
The aminomethyl moiety within the this compound structure could potentially be incorporated into organocatalyst designs. Its primary amine could be used to mimic the activity of natural amino acids or be integrated into more complex structures like thiourea (B124793) or squaramide-based catalysts. researchgate.net These types of catalysts are known to activate substrates through hydrogen bonding. researchgate.net
Biocatalysis, which employs enzymes or whole cells, offers a green and highly selective alternative for chemical synthesis. While specific biocatalytic uses for this compound are not detailed in the literature, the aminomethyl group is a common feature in biological molecules. This suggests that derivatives of this compound could be designed as enzyme substrates or inhibitors.
Exploration of Structurally Related Derivatives with Biological Activities (Chemical Design Focus)
The this compound framework serves as a versatile scaffold for designing novel molecules with potential biological activities. The strategic modification of this core structure allows for the exploration of structure-activity relationships (SAR) from a chemical synthesis perspective.
Scaffold Design for Targeted Chemical Interactions
A key strategy in drug discovery is the use of a central molecular scaffold to which various functional groups are attached to optimize interactions with a biological target. nih.gov The isophthalonitrile core provides a rigid platform, which can be advantageous in positioning substituents in a well-defined spatial orientation to fit into a protein's binding site.
The design process often involves:
Scaffold Hopping: Replacing a known active core with a novel one, like the this compound framework, while retaining key binding elements. This was successfully used in the design of phosphodiesterase 5 inhibitors where a pseudo-ring formed by an intramolecular hydrogen bond was a key conformational constraint. nih.gov
Functional Group Modification: The primary amine and nitrile groups of this compound are ideal handles for chemical modification. The amine can be acylated, alkylated, or converted into other nitrogen-containing functional groups. The nitriles can be hydrolyzed to carboxylic acids or amides, or used in cycloaddition reactions to form heterocycles.
Conformational Constraint: The rigidity of the benzene ring helps to reduce the entropic penalty upon binding to a target, potentially leading to higher affinity.
An example of scaffold-based design is the development of angiotensin II AT1 receptor antagonists, where an imidazole (B134444) ring served as the scaffold to position pendant groups that mimic the key amino acid side chains of the natural peptide ligand. nih.gov Similarly, the this compound scaffold can be used to orient functional groups to probe interactions within a target binding pocket.
Structure-Activity Relationships from a Chemical Synthesis Perspective
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, guiding the iterative process of lead optimization. nih.gov By systematically synthesizing derivatives of a lead compound and evaluating their biological activity, chemists can deduce which structural features are critical for potency and selectivity.
For the this compound scaffold, a synthetic chemist would approach SAR exploration by creating a library of analogs with systematic variations:
| Modification Site | Chemical Transformation | Intended SAR Exploration |
| Aminomethyl Group | Acylation with various carboxylic acids | Investigate the effect of size, electronics, and H-bonding capacity of the acyl group. |
| Aminomethyl Group | Reductive amination with aldehydes/ketones | Explore the impact of N-alkyl substituents of varying steric bulk. |
| Nitrile Groups | Hydrolysis to dicarboxylic acid or diamide | Assess the importance of the nitrile's electronic and steric properties vs. carboxylates/amides. |
| Nitrile Groups | Conversion to tetrazoles or other heterocycles | Probe different bioisosteric replacements for the nitrile functionality. |
| Aromatic Ring | Electrophilic substitution (e.g., halogenation, nitration) | Determine how substitution patterns on the ring affect activity and conformation. |
This systematic approach, as demonstrated in the optimization of betulinic acid derivatives as HIV inhibitors, allows for the construction of a detailed SAR map. nih.gov For instance, in that study, modifying a carboxylic acid group or adding functional groups at different positions on the core skeleton led to the discovery of new potent compounds. nih.gov This type of thorough exploration of the chemical space around the this compound scaffold is essential for rationally designing new derivatives with enhanced biological profiles.
Q & A
Q. What are the standard synthetic routes for 5-(Aminomethyl)isophthalonitrile, and how are reaction yields optimized?
Methodological Answer: The compound is typically synthesized via palladium-catalyzed coupling reactions. For example, anthracene derivatives are functionalized with isophthalonitrile groups through Suzuki-Miyaura cross-coupling (e.g., attaching aryl boronic acids to brominated anthracene intermediates). Yields (e.g., 60–75%) depend on catalyst loading (e.g., Pd(PPh₃)₄), solvent choice (toluene/THF mixtures), and temperature control (80–110°C). Post-reaction purification via column chromatography with silica gel and dichloromethane/hexane eluents is critical to isolate the product .
Q. What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- NMR (¹H/¹³C): Confirms the aminomethyl group (δ 3.8–4.2 ppm for -CH₂NH₂) and nitrile peaks (C≡N not directly observed in ¹H NMR but inferred via IR).
- IR Spectroscopy: Sharp absorption at ~2230 cm⁻¹ (C≡N stretch) and 3300–3500 cm⁻¹ (N-H stretches).
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ calculated for C₉H₇N₃: 158.0715).
- HPLC: Assess purity (>95% using C18 columns, acetonitrile/water mobile phase) .
Q. How is this compound stored to prevent degradation?
Methodological Answer: Store under inert gas (N₂/Ar) at –20°C in amber glass vials to avoid moisture absorption and photodegradation. Desiccants (e.g., silica gel) should be used in storage containers. Periodic purity checks via HPLC or TLC are recommended .
Advanced Research Questions
Q. How does the aminomethyl group influence the electronic properties of isophthalonitrile in TADF (thermally activated delayed fluorescence) materials?
Methodological Answer: The electron-donating aminomethyl group (-CH₂NH₂) modifies the HOMO-LUMO gap by introducing localized excited states. This enhances reverse intersystem crossing (RISC) efficiency, critical for TADF. Computational studies (DFT/TD-DFT) are used to model charge-transfer states, while transient photoluminescence (TRPL) measures delayed fluorescence lifetimes (e.g., µs–ms range). Comparative studies with non-aminated analogs (e.g., 5-methylisophthalonitrile) reveal reduced ΔEST (singlet-triplet energy gap) in the aminated derivative .
Q. What catalytic systems are effective for hydrogenating this compound to diamines, and how are side reactions suppressed?
Methodological Answer: Raney nickel or palladium on carbon (Pd/C) under H₂ pressure (10–50 bar) in ethanol/water mixtures selectively reduces nitriles to amines. Competing hydrolysis to carboxylic acids is minimized by maintaining acidic conditions (pH 4–6 via HCl). Kinetic monitoring via in-situ FTIR tracks nitrile conversion. For example, 90% selectivity to 5-(aminomethyl)isophthalic diamide is achieved at 80°C with 5% Pd/C .
Q. How are competing intramolecular cyclization reactions controlled during functionalization of this compound?
Methodological Answer: Cyclization (e.g., forming imidazolidine byproducts) is mitigated by steric hindrance. Bulky substituents on the aminomethyl group (e.g., -CH₂NHR where R = isopropyl) reduce unwanted ring closure. Solvent polarity (e.g., DMF vs. THF) and temperature (≤60°C) also influence reaction pathways. Reaction progress is monitored via LC-MS to detect intermediates .
Q. What analytical challenges arise in quantifying trace degradation products of this compound under oxidative conditions?
Methodological Answer: Oxidative degradation (e.g., via H₂O₂ or O₂) generates nitriles and amides, detectable via UPLC-MS/MS with electrospray ionization (ESI+). Quantification requires calibration curves using synthetic standards (e.g., 5-carboxyisophthalonitrile). Matrix effects (e.g., from reaction solvents) are minimized using isotope-labeled internal standards (e.g., ¹³C-labeled analogs) .
Data Contradiction and Resolution
Q. Conflicting reports exist on the compound’s solubility in polar aprotic solvents. How should researchers address this?
Methodological Answer: Discrepancies arise from crystallinity and purity variations. Standardize solubility tests via gravimetric analysis: dissolve 10 mg in 1 mL solvent (e.g., DMSO, DMF, or acetonitrile) at 25°C with sonication. Filter undissolved material (0.22 µm PTFE filter) and quantify via UV-Vis (λ = 270 nm). Purity >98% (via HPLC) ensures reproducibility. Contradictory data may stem from residual salts (e.g., NH₄Cl) in commercial samples .
Applications in Advanced Research
Q. How is this compound utilized as a ligand in transition-metal catalysis?
Methodological Answer: The nitrile and amine groups act as chelating sites for metals like Cu(I) or Pd(II). For example, in C-N coupling reactions, the compound forms stable complexes with Pd(OAc)₂, enhancing catalytic turnover. X-ray crystallography of the metal complex confirms octahedral coordination geometry. Catalytic efficiency is benchmarked against non-chelating ligands (e.g., PPh₃) via kinetic studies .
Q. What role does this compound play in designing covalent organic frameworks (COFs)?
Methodional Answer: The aminomethyl group enables Schiff-base formation with aldehydes (e.g., 1,3,5-triformylbenzene), creating porous COFs. Solvothermal synthesis (120°C in mesitylene/dioxane) yields crystalline frameworks with surface areas >500 m²/g (BET analysis). Stability in acidic/basic conditions is assessed via PXRD after 24-h exposure to pH 2–12 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
